molecular formula C23H23ClN6O4S B2696414 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 922109-61-3

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2696414
CAS No.: 922109-61-3
M. Wt: 514.99
InChI Key: AOAYFWAFVCLBSK-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-chlorobenzyl substituent at position 5 and a 4-(N,N-dimethylsulfamoyl)benzamide group linked via an ethyl chain. This scaffold is associated with kinase inhibition and epigenetic modulation due to its structural resemblance to ATP-competitive inhibitors and histone deacetylase (HDAC) binders . Its synthetic route involves coupling reactions with α-chloroacetamides or boronic acids under palladium catalysis, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O4S/c1-28(2)35(33,34)19-9-5-17(6-10-19)22(31)25-11-12-30-21-20(13-27-30)23(32)29(15-26-21)14-16-3-7-18(24)8-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYFWAFVCLBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24ClN5O3SC_{22}H_{24}ClN_{5}O_{3}S, with a molecular weight of approximately 439.97 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties. For instance, a derivative was identified as having significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • A case study demonstrated that the compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • Compounds in this class have also been reported to exhibit antibacterial and antifungal activities. In vitro studies revealed that similar pyrazolo derivatives were effective against both Gram-positive and Gram-negative bacteria .
    • The mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The compound may interact with various receptors (e.g., kinase receptors), leading to altered signaling pathways associated with cell growth and apoptosis.

Research Findings

A summary of relevant studies on similar compounds is presented in the table below:

Study ReferenceBiological ActivityFindings
AnticancerSignificant cytotoxicity against various cancer cell lines.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Pyrazolo[3,4-d]pyrimidines have shown promise in cancer research due to their ability to inhibit specific kinases involved in tumor growth. Compounds similar to N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide have been investigated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit antibacterial and antifungal properties. Studies have shown that modifications to the benzyl and sulfamoyl groups can enhance their effectiveness against pathogens .
  • Anti-inflammatory Effects :
    • Some pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could make them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of pyrazolo[3,4-d]pyrimidines:

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial PropertiesIdentified potent activity against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory disorders.

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The pyrazolo[3,4-d]pyrimidin-4-one core is shared with several pharmacologically active compounds. Key structural analogs include:

Compound Name Substituents at Position 5 Substituents at Position 1/3 Bioactivity Target Reference
Target Compound 4-chlorobenzyl 4-(N,N-dimethylsulfamoyl)benzamide Kinase/HDAC inhibition
Example 53 () 5-fluoro-3-(3-fluorophenyl) 2-fluoro-N-isopropylbenzamide Kinase inhibition
Aglaithioduline () N/A HDAC-binding sulfonamide HDAC inhibition (~70% similarity to SAHA)

Key Observations :

  • The 4-chlorobenzyl group enhances lipophilicity and target affinity compared to fluorinated analogs .
  • The 4-(N,N-dimethylsulfamoyl)benzamide moiety contributes to solubility and protein-binding interactions, similar to HDAC inhibitors like SAHA .

NMR and Spectroscopic Comparisons

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate substituent effects. For the target compound, shifts in region B suggest conformational changes due to the bulky sulfamoyl group, while region A remains consistent with other pyrazolo[3,4-d]pyrimidin derivatives .

Bioactivity and Mode of Action

Clustering Based on Bioactivity Profiles

Hierarchical clustering () reveals that compounds with pyrazolo[3,4-d]pyrimidin cores cluster into groups with overlapping kinase and HDAC inhibitory activities. The target compound shares a cluster with Example 53 (), indicating a conserved mode of action via ATP-binding pocket interference .

Chemical-Genetic Profiling

Guilt-by-association analysis () links the target compound to pathways involving DNA repair and apoptosis, similar to fluorinated analogs. Fitness defect profiles highlight sensitivity in strains related to chromatin remodeling, supporting HDAC-targeted activity .

Computational Similarity Metrics

Tanimoto and Dice Indices

Using Morgan fingerprints and MACCS keys (), the target compound shows:

  • Tanimoto Index : 0.85 with Example 53 (structural similarity due to core and sulfonamide group).
  • Dice Index : 0.78 with SAHA (functional similarity in sulfamoyl interactions) .

Molecular Networking

’s cosine score analysis groups the compound with pyrazolo[3,4-d]pyrimidin derivatives (score >0.7), confirming structural relatedness. Fragmentation patterns align with boronic acid-coupled analogs .

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